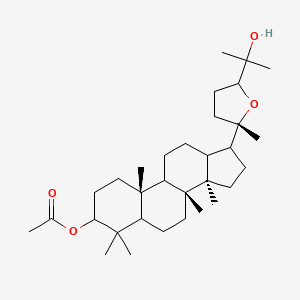
Betulafolianediol 3-acetate; Cabraleadiol 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Betulafolianediol 3-acetate can be synthesized through the acetylation of betulafolianediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of Betulafolianediol 3-acetate involves the extraction of betulafolianediol from natural sources, followed by its chemical modification. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. The purified betulafolianediol is then acetylated to produce Betulafolianediol 3-acetate .
Analyse Chemischer Reaktionen
Types of Reactions
Betulafolianediol 3-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betulafolianediol 3-acetate derivatives.
Reduction: Reduction reactions can convert it back to betulafolianediol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Betulafolianediol 3-acetate derivatives.
Reduction: Betulafolianediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Betulafolianediol 3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpene derivatives.
Biology: It has shown significant biological activity, particularly as a mosquito larvicide.
Industry: It is used in the formulation of insecticides and other agrochemical products.
Wirkmechanismus
The mechanism of action of Betulafolianediol 3-acetate involves its interaction with the biological membranes of mosquito larvae, leading to their disruption and eventual death . The compound targets specific molecular pathways involved in membrane integrity and function, making it an effective larvicide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: A derivative of betulin with potent anticancer activity.
Uniqueness
Betulafolianediol 3-acetate is unique due to its specific larvicidal activity against Aedes aegypti larvae, which is not commonly observed in other triterpenes . Its acetylated form also provides distinct chemical properties that enhance its biological activity .
Eigenschaften
Molekularformel |
C32H54O4 |
|---|---|
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
[(8R,10R,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,29-,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
MYKPKZPRXSYQEQ-RBZJZGJOSA-N |
Isomerische SMILES |
CC(=O)OC1CC[C@@]2(C3CCC4C(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)[C@@]5(CCC(O5)C(C)(C)O)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


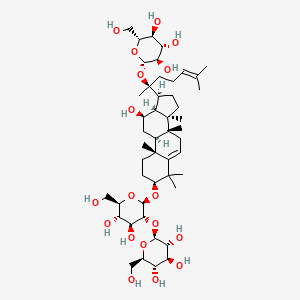
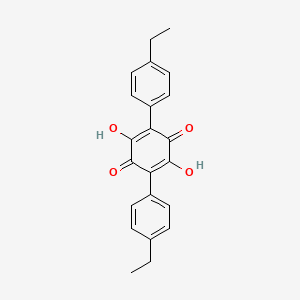
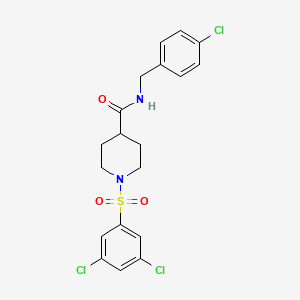
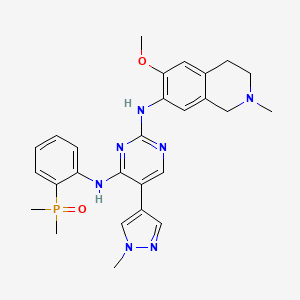
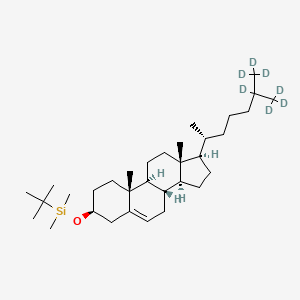
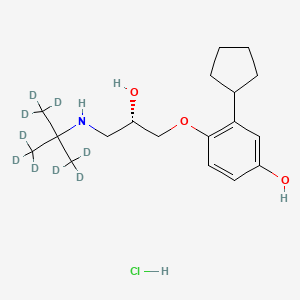
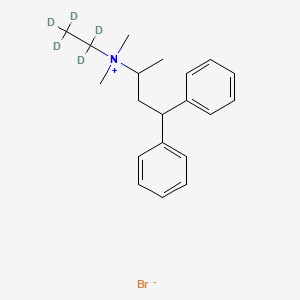
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
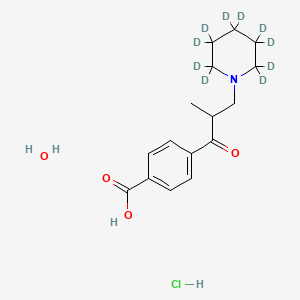
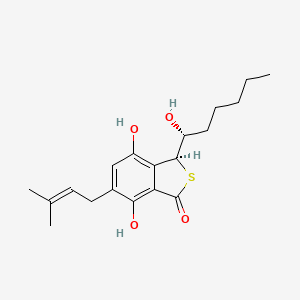
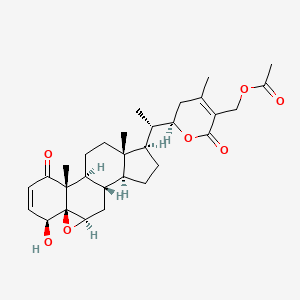
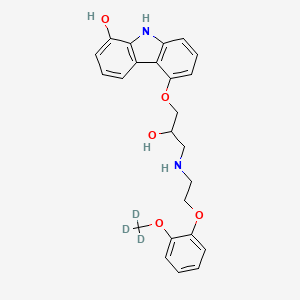
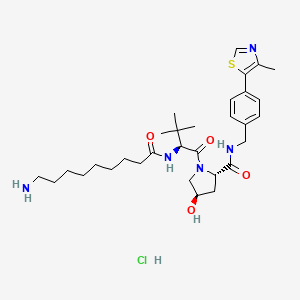
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
